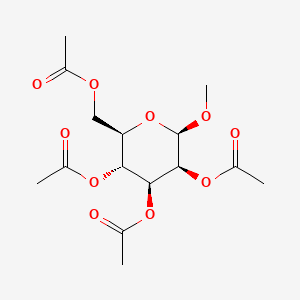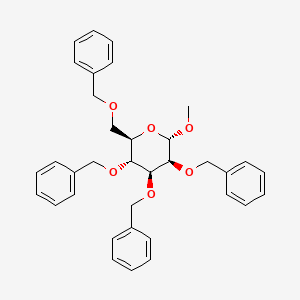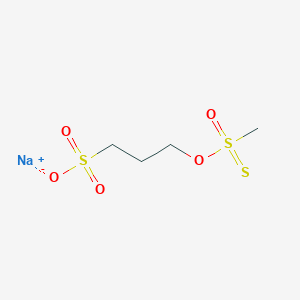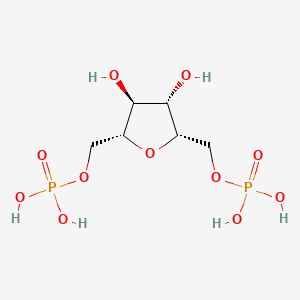
2,5-Anhydroglucitol-1,6-Biphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Anhydro-D-glucitol-1,6-diphosphate is an organic molecule with the molecular formula C₆H₁₄O₁₁P₂. It is a derivative of glucose and contains two phosphate groups attached to the 1st and 6th carbon atoms. This compound is of significant interest in biochemical research due to its role in various metabolic pathways .
科学的研究の応用
2,5-Anhydro-D-glucitol-1,6-diphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic studies to understand the mechanisms of phosphorylation and dephosphorylation reactions.
Biology: The compound is involved in metabolic studies to investigate its role in glycolysis and gluconeogenesis.
Medicine: Research on 2,5-Anhydro-D-glucitol-1,6-diphosphate focuses on its potential as a biomarker for certain metabolic disorders.
作用機序
Target of Action
The primary target of 2,5-Anhydroglucitol-1,6-Biphosphate is Fructose-1,6-bisphosphatase 1 (FBP1) . FBP1 is a regulatory enzyme in gluconeogenesis, a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates .
Mode of Action
This compound interacts with its target, FBP1, and catalyzes the hydrolysis of fructose 1,6-bisphosphate to fructose 6-phosphate in the presence of divalent cations . This action makes it a rate-limiting enzyme in gluconeogenesis .
Biochemical Pathways
The compound plays a crucial role in the gluconeogenesis pathway, which is a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates . By catalyzing the hydrolysis of fructose 1,6-bisphosphate to fructose 6-phosphate, it regulates glucose sensing and insulin secretion of pancreatic beta-cells .
Result of Action
The molecular and cellular effects of the compound’s action involve the regulation of glucose sensing and insulin secretion of pancreatic beta-cells . It appears to modulate glycerol gluconeogenesis in the liver .
生化学分析
Biochemical Properties
2,5-Anhydroglucitol-1,6-Biphosphate acts primarily as a moderate stimulant of yeast Pyruvate Kinase . It serves as an analog to the a-form, 2,5-anhydro-D-mannitol 1,6-bisphosphate, which is a potent allosteric activator of Pyruvate Kinase . It interacts with the enzyme Fructose-1,6-bisphosphatase 1 .
Cellular Effects
It is known to play a role in regulating glucose sensing and insulin secretion of pancreatic beta-cells . It appears to modulate glycerol gluconeogenesis in the liver .
Molecular Mechanism
This compound catalyzes the hydrolysis of fructose 1,6-bisphosphate to fructose 6-phosphate in the presence of divalent cations, acting as a rate-limiting enzyme in gluconeogenesis . This process plays a role in regulating glucose sensing and insulin secretion of pancreatic beta-cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Anhydro-D-glucitol-1,6-diphosphate typically involves the phosphorylation of 2,5-anhydroglucitol. This process can be achieved using phosphorylating agents such as phosphorus oxychloride (POCl₃) or phosphoric acid in the presence of a suitable base like pyridine. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the biphosphate ester .
Industrial Production Methods: Industrial production of 2,5-Anhydro-D-glucitol-1,6-diphosphate may involve enzymatic phosphorylation using specific kinases that catalyze the transfer of phosphate groups from adenosine triphosphate (ATP) to 2,5-anhydroglucitol. This method offers high specificity and yields, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: 2,5-Anhydro-D-glucitol-1,6-diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the biphosphate ester into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the phosphate groups with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Fructose-1,6-Bisphosphate: Similar in structure but differs in the position of the anhydro bridge.
Glucose-6-Phosphate: Lacks the anhydro bridge and has only one phosphate group.
Mannose-6-Phosphate: Similar in function but differs in the sugar moiety.
Uniqueness: 2,5-Anhydro-D-glucitol-1,6-diphosphate is unique due to its anhydro bridge, which imparts distinct chemical properties and reactivity compared to other phosphorylated sugars. This uniqueness makes it a valuable tool in studying specific enzymatic reactions and metabolic pathways .
特性
CAS番号 |
4429-47-4 |
|---|---|
分子式 |
C6H14O11P2 |
分子量 |
324.12 g/mol |
IUPAC名 |
[3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H14O11P2/c7-5-3(1-15-18(9,10)11)17-4(6(5)8)2-16-19(12,13)14/h3-8H,1-2H2,(H2,9,10,11)(H2,12,13,14) |
InChIキー |
WSMBXSQDFPTODV-UHFFFAOYSA-N |
SMILES |
C(C1C(C(C(O1)COP(=O)(O)O)O)O)OP(=O)(O)O |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](O1)COP(=O)(O)O)O)O)OP(=O)(O)O |
正規SMILES |
C(C1C(C(C(O1)COP(=O)(O)O)O)O)OP(=O)(O)O |
同義語 |
2,5-anhydro-D-glucitol 1,6-Bis(dihydrogen phosphate); 2,5-Anhydroglucitol 1,6-Bisphosphate; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


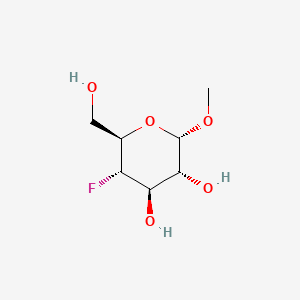



![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)
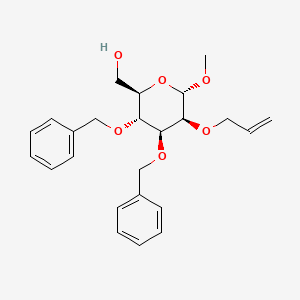
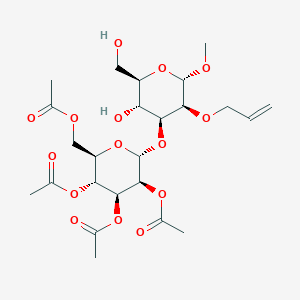
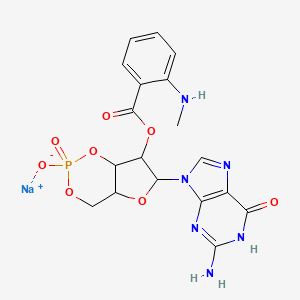
![2-[(4aR,6R,7R,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B1139937.png)

